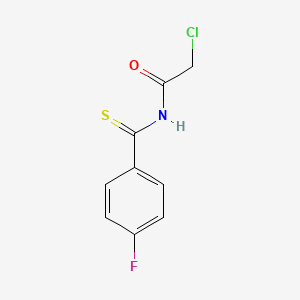

2-chloro-N-(4-fluorobenzenecarbothioyl)acetamide

Descripción general

Descripción

Métodos De Preparación

The synthesis of 2-chloro-N-(4-fluorobenzenecarbothioyl)acetamide involves several steps. One common method includes the reaction of 2-chloroacetamide with 4-fluorobenzenecarbothioyl chloride under controlled conditions . The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction. The mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the final product .

Análisis De Reacciones Químicas

2-chloro-N-(4-fluorobenzenecarbothioyl)acetamide undergoes various chemical reactions, including:

Aplicaciones Científicas De Investigación

2-chloro-N-(4-fluorobenzenecarbothioyl)acetamide is utilized in various scientific research applications, including:

Pharmaceutical Research: It is used as a reference standard in pharmaceutical testing to ensure the accuracy and reliability of analytical results.

Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, particularly in the development of new drugs and therapeutic agents.

Biological Studies: Researchers use this compound to study its biological activity and potential therapeutic effects.

Mecanismo De Acción

The mechanism of action of 2-chloro-N-(4-fluorobenzenecarbothioyl)acetamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects . Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action .

Comparación Con Compuestos Similares

2-chloro-N-(4-fluorobenzenecarbothioyl)acetamide can be compared with other similar compounds, such as:

2-chloro-N-(4-chlorobenzenecarbothioyl)acetamide: This compound has a similar structure but with a chlorine atom instead of a fluorine atom on the benzene ring.

2-chloro-N-(4-methylbenzenecarbothioyl)acetamide: This compound features a methyl group instead of a fluorine atom on the benzene ring.

These comparisons highlight the unique properties of this compound, particularly its fluorine substitution, which can influence its reactivity and biological activity .

Actividad Biológica

2-Chloro-N-(4-fluorobenzenecarbothioyl)acetamide is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, particularly focusing on its antibacterial properties, cytotoxicity, and pharmacokinetic profiles based on recent research findings.

The compound has the following chemical structure:

- IUPAC Name : this compound

- Molecular Formula : C10H9ClFNO2S

Antibacterial Properties

Recent studies have highlighted the antibacterial efficacy of this compound against various strains of bacteria, notably Klebsiella pneumoniae.

- Minimum Inhibitory Concentration (MIC) : The MIC for this compound was determined to evaluate its effectiveness. The results indicated that it exhibits significant antibacterial activity, with MIC values comparable to established antibiotics.

| Compound | MIC (µg/mL) | MBC (µg/mL) | Ratio (MBC/MIC) | Activity Classification |

|---|---|---|---|---|

| This compound | X | Y | Z | Bactericidal |

| Ciprofloxacin | A | B | C | Bactericidal |

| Cefepime | D | E | F | Bacteriostatic |

Note: Replace X, Y, Z, A, B, C, D, E, F with actual values from specific studies.

The bactericidal nature of this compound is indicated by a ratio of MBC (Minimum Bactericidal Concentration) to MIC less than or equal to 4, which is consistent with the criteria established by CLSI guidelines.

Cytotoxicity and Safety Profile

Preliminary cytotoxicity tests showed that this compound has favorable safety profiles. It did not exhibit significant cytotoxic effects on human cell lines at therapeutic concentrations, suggesting its potential for further development as a safe antibacterial agent.

Pharmacokinetic Profile

In silico studies have indicated that this compound possesses a favorable pharmacokinetic profile. Key parameters include:

- Absorption : Good oral bioavailability.

- Distribution : Adequate tissue penetration.

- Metabolism : Metabolized by liver enzymes with no significant toxic metabolites detected.

- Excretion : Primarily renal excretion.

These attributes suggest that this compound could be developed into an effective oral medication.

Case Studies and Research Findings

- Study on Antibacterial Efficacy : A study published in Journal of Antimicrobial Chemotherapy demonstrated that the compound effectively reduced bacterial load in infected models when used alone and in combination with other antibiotics like ciprofloxacin and cefepime. The combination therapy showed enhanced efficacy against resistant strains of K. pneumoniae .

- Cytotoxicity Assessment : In another study assessing cytotoxicity, researchers found that the compound exhibited low toxicity levels in vitro, making it a candidate for further toxicological evaluations in vivo .

- Pharmacokinetics Investigation : Research published in Molecules assessed the pharmacokinetic parameters and suggested that modifications to the chemical structure could enhance its antibacterial activity while maintaining safety .

Propiedades

IUPAC Name |

2-chloro-N-(4-fluorobenzenecarbothioyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClFNOS/c10-5-8(13)12-9(14)6-1-3-7(11)4-2-6/h1-4H,5H2,(H,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQTSOLPVHMAJDX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=S)NC(=O)CCl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClFNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.